N-(3-Azidopropyl)biotinamide
Overview
Description
“N-(3-Azidopropyl)biotinamide” is a form of biotin with a terminal azide group . This reagent enables the specific labeling of various alkynylated molecules, such as DNA, oligonucleotides, and proteins, with biotin . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H22N6O2S . It has a molecular weight of 326.42 .Chemical Reactions Analysis
Biotin azide undergoes a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 326.42 and a melting point of 166.0 to 170.0 °C .Scientific Research Applications
N-(3-Azidopropyl)biotinamide is used in intracellular labeling and neuronal tracing studies, as indicated by Kita and Armstrong (1991). It shares many useful features with biocytin, but can be selectively electrophoresed with positive current and can be dissolved at higher concentrations with little detriment in the electrical properties of the recording electrode (Kita & Armstrong, 1991).
In drug discovery, the significance of bioconjugation reagents like this compound is highlighted by Drews (2000). The article discusses the increasing guidance of pharmacology and the clinical sciences in drug research, emphasizing the role of molecular biology and genomic sciences (Drews, 2000).
Suzuki et al. (1999) explored the implication of mitochondria-derived reactive oxygen species in N-(4-Hydroxyphenyl)retinamide-induced apoptosis in cervical carcinoma cells, suggesting the importance of similar compounds in cancer research (Suzuki et al., 1999).
Daďová et al. (2015) developed N-(3-Azidopropyl)vinylsulfonamide as a bifunctional bioconjugation reagent suitable for cross-linking biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions under biorthogonal conditions. This has applications in DNA-protein cross-linking (Daďová et al., 2015).
Urtti (2006) discussed the challenges of ocular pharmacokinetics and drug delivery, relevant to the application of compounds like this compound in ocular therapeutics (Urtti, 2006).
Wilbur et al. (2001) investigated the stability of biotin derivatives, including compounds structurally similar to this compound, against biotinidase hydrolysis, emphasizing their use in in vivo targeting applications (Wilbur et al., 2001).
Lv et al. (2018) demonstrated the application of this compound in enhancing tumor diagnostic and therapeutic effects using a pre-targeting strategy in drug-delivery systems (Lv et al., 2018).
Mechanism of Action
Target of Action
N-(3-Azidopropyl)biotinamide, also known as Biotin-azide, is a form of biotin with a terminal azide group . The primary targets of this compound are various alkynylated molecules, such as DNA, oligonucleotides, and proteins . These targets play crucial roles in biological processes, including gene expression, protein synthesis, and cellular functions.
Mode of Action
Biotin-azide interacts with its targets through a copper-catalyzed click reaction with terminal alkynes . This reaction enables the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition . This process results in the formation of biotinylated conjugates .
Biochemical Pathways
The biochemical pathways affected by Biotin-azide primarily involve the conjugation of biotin and its derivatives to various biomolecules . This process is achieved through the widely recognized click chemistry methodology . The downstream effects include the detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin biotin-binding proteins .
Result of Action
The molecular and cellular effects of Biotin-azide’s action primarily involve the specific labeling of various alkynylated molecules . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Action Environment
The action, efficacy, and stability of Biotin-azide can be influenced by various environmental factors. It’s worth noting that the copper-catalyzed click reaction, which is central to Biotin-azide’s mode of action, typically requires an aqueous environment .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
N-(3-Azidopropyl)biotinamide interacts with various biomolecules in biochemical reactions. It undergoes a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the biomolecules it interacts with. The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODDJWJUGOAQB-NHCYSSNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343599 | |
Record name | N-(3-Azidopropyl)biotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908007-17-0 | |
Record name | N-(3-Azidopropyl)biotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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